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Compound of Interest

Compound Name: 2-(2,4-Dinitrophenyl)ethanol

Cat. No.: B1589579

This technical guide provides a detailed exploration of the spectroscopic characteristics of 2-
(2,4-dinitrophenyl)ethanol. In the interest of scientific rigor, it is important to note that while
physical properties for 2-(2,4-dinitrophenyl)ethanol (CAS No. 4836-69-5) are available,
experimentally derived spectroscopic data is not widely published.[1][2] Therefore, this guide
will present a multi-faceted approach. Firstly, we will discuss the predicted spectroscopic data
for the target molecule. Secondly, we will provide a detailed analysis of the experimentally
obtained spectra for the closely related and more extensively characterized compound, 2-(2,4-
dinitrophenoxy)ethanol (CAS No. 2831-60-9), highlighting the structural distinctions and their
spectroscopic implications.[3][4][5] This comparative methodology offers valuable insights for
researchers working with related compounds. Finally, this guide will furnish detailed, field-
proven protocols for acquiring high-quality NMR, IR, and UV-Vis spectra, applicable to this
class of compounds.

Molecular Structure and Its Spectroscopic
Implications

The first step in any spectroscopic analysis is a thorough understanding of the molecule's
structure. The key to interpreting the spectra of 2-(2,4-dinitrophenyl)ethanol lies in
recognizing its constituent functional groups: a 2,4-dinitrophenyl ring and an ethanol side chain.
The strong electron-withdrawing nature of the two nitro groups on the aromatic ring significantly
influences the electronic environment of the entire molecule, which is a critical factor in all three
spectroscopic techniques discussed herein.
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Figure 1: Molecular structure of 2-(2,4-Dinitrophenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen
framework of an organic molecule.

Predicted *H NMR Spectrum of 2-(2,4-
Dinitrophenyl)ethanol

Based on the structure, we can predict the following proton signals:

Predicted Chemical

Multiplicit Integration Assignment
Shift (ppm) AL < .
Ar-H ortho to both
~8.8 d 1H
NO:z groups
Ar-H ortho to one NO2
~8.4 dd 1H
and the ethyl group
Ar-H meta to both
~7.8 d 1H
NO:z groups
~4.0 t 2H -CH2-OH
~3.2 t 2H Ar-CHa-
~2.5 s (broad) 1H -OH

Note: The exact chemical shifts and coupling constants would be dependent on the solvent
used.

Experimental ‘H NMR Data for 2-(2,4-
Dinitrophenoxy)ethanol

For comparison, the experimental *H NMR data for the related ether, 2-(2,4-
dinitrophenoxy)ethanol, in DMSO-d6 is presented.[3] The key difference is the presence of an
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ether linkage, which will deshield the adjacent protons to a different extent than a direct C-C
bond.

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

8.73 d 1H Ar-H

8.41 dd 1H Ar-H

7.21 d 1H Ar-H

4.14 t 2H -O-CHa-

3.73 t 2H -CH2-OH
4.95 t 1H -OH

Predicted **C NMR Spectrum of 2-(2,4-
Dinitrophenyl)ethanol

The predicted carbon signals for the target molecule are as follows:

Predicted Chemical Shift (ppm) Assighment

~148 Ar-C attached to NO2

~146 Ar-C attached to NO2

~140 Ar-C attached to ethyl group
~130 Ar-CH

~122 Ar-CH

~116 Ar-CH

~60 -CH2-OH

~38 Ar-CHa-

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1589579?utm_src=pdf-body
https://www.benchchem.com/product/b1589579?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental **C NMR Data for 2-(2,4-
Dinitrophenoxy)ethanol

The experimental 3C NMR data for 2-(2,4-dinitrophenoxy)ethanol provides a useful

comparison.[3]

Chemical Shift (ppm) Assignment
155.8 Ar-C-O

141.5 Ar-C-NOz
139.7 Ar-C-NO:
129.5 Ar-CH

122.3 Ar-CH

115.6 Ar-CH

69.8 -O-CHa-

59.5 -CH2-OH

Experimental Protocol for NMR Spectroscopy

Click to download full resolution via product page

Figure 2: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a
molecule.
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Predicted IR Absorptions for 2-(2,4-

Dinitrophenyl)ethanol

The key expected IR absorption bands are:

Wavenumber (cm~2) Functional Group Vibrational Mode
3500-3200 (broad) O-H Stretching

3100-3000 C-H (aromatic) Stretching

2960-2850 C-H (aliphatic) Stretching

1590-1500 N-O (nitro) Asymmetric Stretching
1390-1300 N-O (nitro) Symmetric Stretching
1600, 1475 C=C (aromaitic) Stretching

1250-1000 C-O Stretching

850-800 C-N Stretching

Experimental IR Data for 2-(2,4-Dinitrophenoxy)ethanol

The experimental IR data for the related ether, obtained as a KBr wafer, shows the following

characteristic peaks.[3][5]
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Wavenumber (cm~?) Functional Group
3400-3200 O-H

3100-3000 C-H (aromatic)
2950-2850 C-H (aliphatic)
1608 C=C (aromaitic)
1520 N-O (asymmetric)
1345 N-O (symmetric)
1270 C-O (ether)

1080 C-0O (alcohol)

Experimental Protocol for IR Spectroscopy (KBr Pellet)

Click to download full resolution via product page

Figure 3: Workflow for IR data acquisition (KBr pellet method).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is particularly useful for conjugated systems.

Predicted UV-Vis Absorptions for 2-(2,4-
Dinitrophenyl)ethanol

The dinitrophenyl group is a strong chromophore. We can expect to see absorptions
corresponding to Tt — Tt* transitions of the aromatic ring and n — 1t* transitions involving the
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nitro groups. The presence of the hydroxyl group is not expected to significantly alter the
absorption maxima compared to 2,4-dinitrotoluene.

Predicted Amax (nm) Electronic Transition
~260 m—T
~340 n- T

Experimental UV-Vis Data for 2-(2,4-
Dinitrophenoxy)ethanol

The experimental UV-Vis spectrum of 2-(2,4-dinitrophenoxy)ethanol in methanol shows
absorption maxima that are consistent with the predicted transitions for a dinitrophenyl system.

[3]

Amax (nm) Solvent
~260 Methanol
~300-320 Methanol

The exact position of the n — 1* transition can be solvent-dependent.

Experimental Protocol for UV-Vis Spectroscopy

Click to download full resolution via product page

Figure 4: Workflow for UV-Vis data acquisition.
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Conclusion

This technical guide has provided a comprehensive overview of the expected and comparative
spectroscopic data for 2-(2,4-dinitrophenyl)ethanol. By combining predicted data for the
target molecule with experimental data from a close structural analog, and by providing
detailed, robust experimental protocols, this document serves as a valuable resource for
researchers in the field. The principles and methodologies outlined here are broadly applicable
to the characterization of other substituted aromatic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1589579?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

